Technical Guide: Synthesis and Chemical Characterization of SIRT6 Activator 12q
Technical Guide: Synthesis and Chemical Characterization of SIRT6 Activator 12q
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, chemical characterization, and biological context of SIRT6 activator 12q, a potent and selective small molecule activator of Sirtuin 6 (SIRT6).
Introduction to SIRT6 and Activator 12q
Sirtuin 6 (SIRT6) is a NAD⁺-dependent protein deacetylase that plays a crucial role in various cellular processes, including DNA repair, genome stability, and metabolism.[1] Its role as a tumor suppressor in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), has made it a promising target for therapeutic intervention.[2][3][4]
SIRT6 activator 12q, chemically known as 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide, is a novel small molecule that has demonstrated potent and selective activation of SIRT6.[5] It has shown significant anti-proliferative and anti-migratory effects in pancreatic cancer cell lines and has exhibited promising pharmacokinetic properties in preclinical models.
Chemical Characterization of SIRT6 Activator 12q
| Property | Value | Reference |
| IUPAC Name | 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide | |
| CAS Number | 2601734-99-8 | |
| Molecular Formula | C₃₁H₂₂N₂O₂ | |
| Molecular Weight | 454.52 g/mol | |
| EC₁.₅ (SIRT6) | 0.58 ± 0.12 µM | |
| EC₅₀ (SIRT6) | 5.35 ± 0.69 µM |
Synthesis of SIRT6 Activator 12q
The synthesis of 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) involves a multi-step process. The following is a representative synthetic protocol based on established chemical methodologies for the formation of quinoline-4-carboxamides and benzofuran derivatives.
Experimental Protocol: Synthesis of 12q
Step 1: Synthesis of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid
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Reaction Setup: In a round-bottom flask, combine isatin (1.0 eq), 2-acetylbenzofuran (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol.
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Reflux: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with concentrated HCl to a pH of approximately 2-3.
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Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.
Step 2: Amide Coupling to form 12q
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Activation of Carboxylic Acid: Suspend the 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acyl chloride.
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Coupling Reaction: Dissolve the crude acyl chloride in anhydrous DCM and add to a solution of diphenylmethanamine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(1-benzofuran-2-yl)-N-(diphenylmethyl) quinoline-4-carboxamide (12q) as a solid.
Workflow for the Synthesis of SIRT6 Activator 12q
Caption: Synthetic scheme for SIRT6 activator 12q.
Analytical Characterization
The identity and purity of the synthesized 12q should be confirmed by standard analytical techniques.
Experimental Protocols: Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Expected Outcome: A single major peak indicating high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline, benzofuran, and diphenylmethyl groups, as well as the amide proton.
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¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS)
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Technique: Electrospray ionization (ESI) in positive ion mode.
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Expected Outcome: The measured mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.
SIRT6 Signaling Pathway in Pancreatic Cancer
SIRT6 acts as a tumor suppressor in pancreatic cancer by regulating several key signaling pathways. Activation of SIRT6 by 12q is expected to enhance these tumor-suppressive functions.
Caption: SIRT6 signaling pathways in pancreatic cancer.
In Vitro Activity Assay
The potency of SIRT6 activator 12q can be determined using a biochemical deacetylase assay.
Experimental Protocol: Fluorometric SIRT6 Deacetylase Assay
This protocol is adapted from commercially available SIRT6 activity assay kits.
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Reagent Preparation: Prepare a master mix containing SIRT6 assay buffer, a fluoro-substrate peptide (e.g., based on H3K9ac), and NAD⁺.
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Compound Dilution: Prepare a serial dilution of SIRT6 activator 12q in DMSO and add to the wells of a microtiter plate. Include a DMSO-only control.
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Enzyme Addition: Add purified recombinant SIRT6 enzyme to the wells to initiate the reaction.
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Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
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Development: Add a developer solution that contains a peptidase that cleaves the deacetylated substrate, leading to the release of a fluorophore.
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Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
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Data Analysis: Plot the fluorescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and EC₁.₅ values.
Workflow for SIRT6 Activity Assay
Caption: Workflow for the in vitro SIRT6 activity assay.
Conclusion
SIRT6 activator 12q is a valuable research tool for studying the biological functions of SIRT6 and a promising lead compound for the development of novel therapeutics for pancreatic cancer and potentially other diseases. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and evaluate this potent SIRT6 activator.
References
- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SIRT6 suppresses pancreatic cancer through control of Lin28b - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT6 Suppresses Pancreatic Cancer through Control of Lin28b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Small-Molecule SIRT6 Activators: Structure-Activity Relationship and Anti-Pancreatic Ductal Adenocarcinoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
